molecular formula C13H16ClN3 B12631267 2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine CAS No. 1020966-38-4

2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine

Cat. No.: B12631267
CAS No.: 1020966-38-4
M. Wt: 249.74 g/mol
InChI Key: JIJSWMBGPTXCNI-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine typically involves the reaction of 3,4-diaminoquinoline with 2-chloro-N-(2-methylpropyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including malaria and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cell death. Additionally, it may inhibit certain enzymes involved in critical cellular processes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-methylpropyl)acetamide: A related compound with similar chemical properties but different biological activities.

    3,4-Diaminoquinoline: The parent compound from which 2-Chloro-N-(2-methylpropyl)-3,4-quinolinediamine is synthesized.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity

Properties

CAS No.

1020966-38-4

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

2-chloro-3-N-(2-methylpropyl)quinoline-3,4-diamine

InChI

InChI=1S/C13H16ClN3/c1-8(2)7-16-12-11(15)9-5-3-4-6-10(9)17-13(12)14/h3-6,8,16H,7H2,1-2H3,(H2,15,17)

InChI Key

JIJSWMBGPTXCNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C2=CC=CC=C2N=C1Cl)N

Origin of Product

United States

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